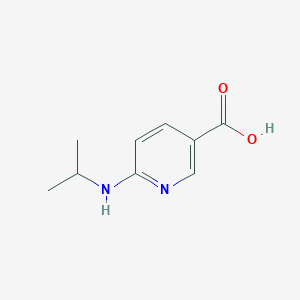

6-(Isopropylamino)nicotinic acid

Descripción general

Descripción

6-(Isopropylamino)nicotinic acid is a chemical compound with the molecular formula C9H12N2O2 . It is a derivative of nicotinic acid, also known as niacin or vitamin B3 .

Molecular Structure Analysis

The molecular structure of 6-(Isopropylamino)nicotinic acid is characterized by the presence of a pyridine ring, which is a six-membered ring with one nitrogen atom, and a carboxylic acid group . The isopropylamino group is attached to the pyridine ring .Aplicaciones Científicas De Investigación

Vitamin PP (Niacin) Precursor

This compound is involved in the biosynthesis of Vitamin PP, also known as Niacin or Nicotinic acid. It plays a crucial role in human and animal nutrition, being an essential nutrient that helps reduce fatigue, maintain healthy skin, efficient metabolism, and mental health .

Feed and Food Additive

In the agricultural sector, 6-(Isopropylamino)nicotinic acid is used as a feed additive to promote animal health and growth. Its role in maintaining intestinal microflora balance makes it essential for farm animals under stress. Additionally, it’s used as a food additive due to its nutritional value .

Green Chemistry

The compound is also significant in the field of green chemistry, where it’s used as a starting material for more environmentally friendly synthesis methods. Researchers are exploring ecological methods to produce nicotinic acid from commercially available raw materials, which include derivatives like 6-(Isopropylamino)nicotinic acid .

Anti-Aging and Neuroprotective Agent

Recent studies have highlighted the potential of 6-(Isopropylamino)nicotinic acid derivatives in anti-aging treatments and neuroprotection. Its role in the biosynthesis of Nicotinamide mononucleotide (NMN) and subsequently NAD+ suggests its importance in cellular metabolism and defense systems .

Dermatological Applications

In dermatology, the compound’s derivatives are used to treat skin conditions. Its deficiency can lead to dermatitis, and its presence is crucial for maintaining skin health and treating various skin diseases .

Gastrointestinal Health

6-(Isopropylamino)nicotinic acid has applications in gastrointestinal health, where it’s used to treat disorders like pellagra, characterized by diarrhea and gastrointestinal disturbances. Its role in NAD+ synthesis is vital for the proper functioning of the digestive system .

Safety and Hazards

Direcciones Futuras

The future directions for research on 6-(Isopropylamino)nicotinic acid and similar compounds could include further exploration of their potential roles in cellular biology, particularly in relation to aging and longevity . Additionally, the development of new strategies to better exploit the pharmacological potential of nicotinic acid and its derivatives could be a promising area of research .

Mecanismo De Acción

Target of Action

The primary target of 6-(Isopropylamino)nicotinic acid is the nicotinic acetylcholine receptors . These receptors are ionotropic receptors composed of five homomeric or heteromeric subunits . They play a crucial role in stimulating neurons and ultimately blocking synaptic transmission .

Mode of Action

6-(Isopropylamino)nicotinic acid, similar to nicotine, acts as an agonist at nicotinic acetylcholine receptors . This means it binds to these receptors, mimicking the action of acetylcholine, a neurotransmitter. This binding stimulates neurons and eventually blocks synaptic transmission .

Biochemical Pathways

The compound is likely involved in the nicotinate and nicotinamide metabolism pathways . These pathways are crucial for the synthesis of nicotinamide adenine dinucleotide (NAD) and its phosphorylated form, nicotinamide adenine dinucleotide phosphate (NADP) . Both of these coenzymes are essential for various redox reactions in the body .

Pharmacokinetics

Based on the pharmacokinetics of related compounds like nicotinic acid, we can infer that it might have similar adme (absorption, distribution, metabolism, and excretion) properties

Result of Action

The action of 6-(Isopropylamino)nicotinic acid at the cellular level results in the stimulation of neurons and blocking of synaptic transmission This can have various effects depending on the specific neurons and synapses involved

Propiedades

IUPAC Name |

6-(propan-2-ylamino)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-6(2)11-8-4-3-7(5-10-8)9(12)13/h3-6H,1-2H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORJYNQYULBKEFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20651391 | |

| Record name | 6-[(Propan-2-yl)amino]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20651391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

960060-85-9 | |

| Record name | 6-[(Propan-2-yl)amino]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20651391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

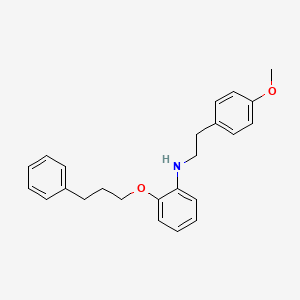

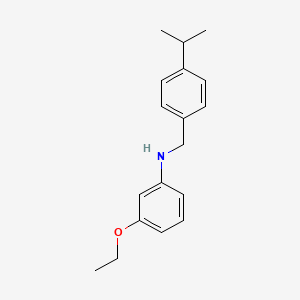

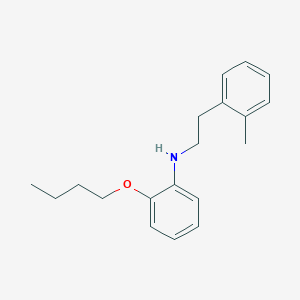

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(2,4-Dichlorophenoxy)butyl]-3-ethoxyaniline](/img/structure/B1385644.png)

![N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-3-(2-phenoxyethoxy)aniline](/img/structure/B1385648.png)

![2-(Benzyloxy)-N-{2-[2,4-DI(tert-butyl)phenoxy]-ethyl}aniline](/img/structure/B1385651.png)

![N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-2-(2-ethoxyethoxy)aniline](/img/structure/B1385653.png)

![N-[4-(2-Cyclohexylethoxy)phenyl]-N-{2-[4-(tert-pentyl)phenoxy]ethyl}amine](/img/structure/B1385654.png)

![3-Methoxy-N-[4-(phenethyloxy)benzyl]-1-propanamine](/img/structure/B1385655.png)

![N-{2-[4-(Tert-butyl)phenoxy]ethyl}-4-(2-ethoxyethoxy)aniline](/img/structure/B1385656.png)

![N-[4-(2-Methoxyethoxy)benzyl]-2-(3-phenylpropoxy)aniline](/img/structure/B1385657.png)

![N-[4-(2-Methoxyethoxy)benzyl]-3,4-dimethylaniline](/img/structure/B1385661.png)

![N-[4-(Hexyloxy)benzyl]-2-(2-phenoxyethoxy)aniline](/img/structure/B1385662.png)